molecular formula C19H19N3O2S B2709145 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 688335-68-4

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2709145
CAS No.: 688335-68-4
M. Wt: 353.44
InChI Key: YGJXGGHXMCVABW-UHFFFAOYSA-N
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Description

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines an imidazole ring, a methoxyphenyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through a condensation reaction between an aldehyde and an amine, followed by the introduction of the methoxyphenyl group via electrophilic substitution. The sulfanyl-acetamide linkage is then formed through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles, such as employing ionic liquids as catalysts to enhance reaction efficiency and reduce environmental impact . Ultrasound irradiation can also be used to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Hydroxylated imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole and phenyl derivatives.

Scientific Research Applications

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the sulfanyl-acetamide linkage can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its hydrophobic interactions, while the sulfanyl-acetamide linkage provides additional sites for hydrogen bonding and other interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-6-8-15(9-7-14)21-18(23)13-25-19-20-10-11-22(19)16-4-3-5-17(12-16)24-2/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJXGGHXMCVABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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